1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione is a chemical compound with the molecular formula C16H26N4O3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its purine base structure, which is a common motif in many biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione typically involves the reaction of 1-chloro-5-hydroxy-5-methylhexane with methyl magnesium chloride in anhydrous ether. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Hydroxy-5-methylhexyl)-3-methylxanthine
- 1-(5-Hydroxy-5-methylhexyl)-3-methyl-1H-purine-2,6-dione
Comparison: Compared to these similar compounds, 1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione exhibits unique properties due to the presence of the propyl group at the 7-position. This structural difference can influence its reactivity, binding affinity, and overall biological activity .
Eigenschaften
Molekularformel |
C16H27N4O3+ |
---|---|
Molekulargewicht |
323.41 g/mol |
IUPAC-Name |
1-(5-hydroxy-5-methylhexyl)-3-methyl-7-propyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C16H27N4O3/c1-5-9-19-11-17-13-12(19)14(21)20(15(22)18(13)4)10-7-6-8-16(2,3)23/h11-12,23H,5-10H2,1-4H3/q+1 |
InChI-Schlüssel |
VZHNZJTYDMUIHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)CCCCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.